3-pentamethylbenzenesulfonamidopropanoic acid
Description
Properties
IUPAC Name |
3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-8-9(2)11(4)14(12(5)10(8)3)20(18,19)15-7-6-13(16)17/h15H,6-7H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQWJZCWFUCKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentamethylbenzenesulfonamidopropanoic acid typically involves the reaction of pentamethylbenzene with sulfonyl chloride to form pentamethylbenzenesulfonyl chloride. This intermediate is then reacted with beta-alanine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-pentamethylbenzenesulfonamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction results in the formation of amines .
Scientific Research Applications
3-pentamethylbenzenesulfonamidopropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-pentamethylbenzenesulfonamidopropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors and modulate biological pathways .
Comparison with Similar Compounds
Key Structural Differences
The compound 3-[benzyl(methylsulfonyl)amino]propanoic acid (CAS 340025-20-9, ) serves as a relevant structural analog. Below is a comparative breakdown:
Physicochemical Implications
- Solubility : The pentamethylbenzene group in the target compound reduces water solubility compared to the benzyl-substituted analog. This could limit its applicability in aqueous formulations but enhance lipid membrane permeability.
Biological Activity
3-Pentamethylbenzenesulfonamidopropanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Like many sulfonamides, it may exhibit bacteriostatic properties by inhibiting bacterial folate synthesis.
Antimicrobial Properties
Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial folate biosynthesis. This leads to impaired nucleic acid synthesis and ultimately bacterial cell death.
Anticancer Potential
Studies have suggested that compounds with sulfonamide structures can exhibit anticancer properties through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by blocking angiogenesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Sulfonamide derivative | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide | Antimicrobial |
| Sulfadiazine | Sulfonamide | Antimicrobial |
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various sulfonamide derivatives, including this compound, against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-pentamethylbenzenesulfonamidopropanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling benzenesulfonyl chloride derivatives with propanoic acid precursors under controlled conditions. For example, Pd/C-catalyzed hydrogenation (e.g., in THF at room temperature) can reduce intermediates, achieving yields >90% . Optimize reaction efficiency by adjusting stoichiometry (e.g., aryl isocyanate coupling in CH₂Cl₂ with 4-DMAP catalysis) and monitoring purity via HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm sulfonamide and methyl group positions .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., via PubChem-derived InChI key ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the phenyl or sulfonamide groups (e.g., introducing electron-withdrawing substituents) to test effects on receptor binding .
- Assay Design : Use enzyme-linked assays (e.g., IC₅₀ measurements) to compare inhibitory activity against target proteins. Cross-reference with PubChem bioactivity datasets .
Q. What statistical approaches are appropriate for analyzing clustered data in studies involving repeated measurements of this compound’s properties?
- Methodological Answer :
- Mixed-Effects Models : Account for nested data (e.g., multiple assays per batch) using R’s
lme4or Python’sstatsmodels.
- Contradiction Resolution : Apply Bonferroni correction to adjust for multiple comparisons when evaluating stability or toxicity data .
Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
